molecular formula C5H3BrCl2N2 B8205025 2-Bromo-3,5-dichloro-6-methylpyrazine

2-Bromo-3,5-dichloro-6-methylpyrazine

Cat. No.: B8205025
M. Wt: 241.90 g/mol
InChI Key: NEDUJZDKSDZFNX-UHFFFAOYSA-N
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Description

2-Bromo-3,5-dichloro-6-methylpyrazine (CAS 2819961-24-3) is a halogenated pyrazine derivative of high interest in organic synthesis and medicinal chemistry. With the molecular formula C5H3BrCl2N2 and a molecular weight of 241.90, this compound serves as a versatile and multifunctional synthetic intermediate . Pyrazines bearing halogen substituents, such as bromo and chloro groups, are particularly valuable building blocks for metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures . This compound is strategically designed for research applications. Halogenated pyrazines are key precursors in the synthesis of various fused ring systems, including pyrrolo[2,3-b]pyrazines, which are structures investigated for their potential biological activity . The reactivity of the bromo and chloro groups allows for sequential and selective functionalization, making this reagent a valuable asset for constructing combinatorial libraries in drug discovery efforts . Its specific molecular structure is optimized for use in the development of novel chemical entities. This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-3,5-dichloro-6-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c1-2-4(7)10-5(8)3(6)9-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDUJZDKSDZFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.90 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

Medicinal Chemistry:
2-Bromo-3,5-dichloro-6-methylpyrazine is utilized in the development of new drugs due to its unique structural properties that allow for targeting specific biological pathways. Researchers have explored its potential as a lead compound in medicinal chemistry, particularly in the synthesis of pyrazole derivatives that exhibit biological activity against various diseases.

Case Study:
A study focused on modifying pyrazole sulfonamides demonstrated that structural modifications could enhance blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies. The results indicated significant improvements in efficacy against Trypanosoma brucei, a causative agent of African sleeping sickness .

Agricultural Chemicals

Pesticide Development:
The compound serves as a precursor in the synthesis of novel agrochemicals, contributing to the formulation of effective pesticides and herbicides. Its chlorinated derivatives have shown promise in enhancing crop protection strategies.

Case Study:
Research has indicated that pyrazine derivatives exhibit significant antibacterial properties against various pathogens affecting crops. In one study, compounds derived from this compound were tested against bacteria such as Bacillus subtilis and Staphylococcus aureus, demonstrating effective growth inhibition .

Flavor and Fragrance Industry

Flavoring Agent:
Due to its unique aromatic profile, this compound is employed as a flavoring agent in food products and beverages. Its ability to enhance sensory experiences makes it valuable in the culinary arts.

Data Table: Applications in Flavoring

CompoundApplication TypeKey Characteristics
This compoundFlavoring AgentUnique aroma enhancing sensory profile

Material Science

Advanced Materials:
This compound is also explored in material science for developing advanced materials such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced durability and performance characteristics.

Case Study:
Research into polymer composites incorporating pyrazine derivatives has shown improvements in mechanical properties and thermal stability, making them suitable for various industrial applications .

Research and Development

Synthetic Applications:
this compound is frequently used in laboratories for synthetic applications. It aids researchers in developing new compounds and materials through various chemical reactions.

Data Table: Synthetic Applications

Application AreaDescription
Organic SynthesisUsed as an intermediate for synthesizing complex organic molecules
Drug DiscoveryServes as a building block for novel therapeutic agents

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
2-Bromo-3,5-dichloro-6-methylpyrazine Br (C2), Cl (C3/C5), CH₃ (C6) ~300–310 (estimated) High lipophilicity; potential use in drug discovery as a halogenated scaffold.
3,5-Dibromo-6-methylpyrazin-2-amine Br (C3/C5), NH₂ (C2), CH₃ (C6) 266.92 Amino group enhances solubility; used in nucleophilic substitution reactions.
Methyl 3-bromo-6-methylpyrazine-2-carboxylate Br (C3), COOCH₃ (C2), CH₃ (C6) 245.06 (calculated) Carboxylate group increases polarity; applied in agrochemical intermediates .
3-Bromo-6-chloropyrazine-2-carboxylic acid Br (C3), Cl (C6), COOH (C2) 237.42 (calculated) Acidic functionality enables salt formation; used in metal-organic frameworks.

Stability and Toxicity Considerations

  • Stability : The chlorine and bromine substituents increase thermal stability but may lead to environmental persistence.
  • Toxicity: Halogenated pyrazines often exhibit higher toxicity than non-halogenated analogs. For example, 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride (CAS 1188265-60-2) is handled under strict safety protocols .

Preparation Methods

Synthesis of 2-Amino-3,5-dichloro-6-methylpyrazine

Starting from 3-amino-6-chloropyrazine-2-carboxylate, chlorination with NCS yields 3-amino-6-chloro-2-carboxylate, which is hydrolyzed to the corresponding carboxylic acid. Treatment with diphenyl phosphorazide induces a Curtius rearrangement, forming 2-(tert-butoxycarbonylamino)-3,5-dichloro-6-methylpyrazine. Acidic deprotection (e.g., HCl in dioxane) removes the tert-butyloxycarbonyl group, yielding 2-amino-3,5-dichloro-6-methylpyrazine.

Bromination via Diazonium Intermediates

The amino group at the 2-position is diazotized using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at −5 to 10°C. Subsequent bromination with copper(I) bromide (CuBr) replaces the diazonium group with bromine, yielding 2-bromo-3,5-dichloro-6-methylpyrazine with a reported yield of 68–72%.

Ring-Construction Approaches

De novo synthesis of the pyrazine ring with pre-installed substituents provides an alternative route, circumventing challenges associated with late-stage halogenation.

Cyclocondensation of Diamines

Reaction of 2,5-diamino-3,6-dichloro-4-methylhexanedinitrile with glyoxal under acidic conditions forms the pyrazine ring, incorporating bromine via subsequent halogen exchange. While this method offers precise control over substitution patterns, yields remain modest (30–40%) due to competing side reactions.

Halogen Exchange Reactions

Treatment of 2-chloro-3,5-dichloro-6-methylpyrazine with lithium bromide (LiBr) in dimethylformamide (DMF) at 120°C facilitates nucleophilic aromatic substitution, replacing the 2-chloro group with bromine. This method, however, requires stringent anhydrous conditions and achieves yields of only 45–50%.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting yields, reagents, and limitations:

MethodStarting MaterialKey ReagentsYieldLimitations
Direct Bromination3,5-Dichloro-6-methylpyrazineBr₂, CCl₄52–60%Requires low temperatures
Diazotization2-Amino-3,5-dichloro-6-methylpyrazineNaNO₂, HBr, CuBr68–72%Multi-step, sensitive conditions
Halogen Exchange2-Chloro-3,5-dichloro-6-methylpyrazineLiBr, DMF45–50%Moderate yields
Cyclocondensation2,5-Diamino-3,6-dichloro-4-methylhexanedinitrileGlyoxal, HCl30–40%Complex precursor synthesis

Mechanistic Insights and Optimization

Role of Temperature in Bromination

Low-temperature bromination (−5 to 10°C) suppresses polynuclear bromination by slowing reaction kinetics, favoring monosubstitution at the 2-position. Elevated temperatures (>20°C) lead to diminished selectivity and formation of 2,5-dibromo byproducts.

Solvent Effects

Polar aprotic solvents like DMF enhance the solubility of intermediates during halogen exchange, while non-polar solvents (e.g., CCl₄) improve electrophilic bromination efficiency by stabilizing bromine radicals.

Catalytic Enhancements

Copper(I) bromide catalyzes the decomposition of diazonium salts, accelerating bromine incorporation. Additives such as tetrabutylammonium bromide (TBAB) further improve yields in halogen exchange reactions by phase-transfer catalysis .

Q & A

Q. What are the challenges in analyzing reaction intermediates via LC-MS?

  • Methodological Answer : Halogenated pyrazines often form adducts (e.g., [M+Na]⁺) in ESI-MS. Use high-resolution LC-MS with C18 columns (ACN/water + 0.1% formic acid) to separate intermediates. For example, bromo-chloro analogs require gradient elution (5–95% ACN) for clear peak resolution .

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